1-(Cyclopropylmethyl)-3-methylpiperazine
Overview
Description
“1-(Cyclopropylmethyl)-3-methylpiperazine” is a chemical compound with the molecular formula C8H16N2 . It is a nitrogen-containing heterocyclic compound that includes a piperazine ring . The CAS number for this compound is 57184-25-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring with a cyclopropylmethyl group attached . The molecular weight of this compound is 140.23 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 208.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.5±3.0 kJ/mol and a flash point of 85.7±9.4 °C . The compound has a molar refractivity of 41.9±0.3 cm3 .
Scientific Research Applications
1. Structural Analysis and Complex Formation
1-(Cyclopropylmethyl)-3-methylpiperazine has been studied in the context of its structural properties and ability to form complexes. For example, research on cyclizine, a derivative of this compound, explored its complex formation with β-cyclodextrin. This study provided insights into the unusual stoichiometry and modes of drug inclusion in such complexes (Caira, Dodds, & Nassimbeni, 2001).
2. Crystal Structure Determination
The crystal structure of compounds related to this compound has been a subject of investigation. A study detailing the crystal structure of a similar compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provided detailed information on the conformation and bond lengths within the molecule, contributing to a deeper understanding of its chemical properties (Ozbey, Kuş, & Göker, 2001).
3. In Vivo and In Vitro Metabolism
Another important application of this compound derivatives is in the study of their metabolism. For instance, the metabolism of 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (a newly synthesized compound related to this compound) was examined through high-performance liquid chromatography and mass spectrometry, revealing extensive metabolization in rat bile (Jiang et al., 2007).
4. Synthesis and Pharmacological Activity
The synthesis and pharmacological activity of compounds containing the this compound structure have also been explored. A study on the synthesis of various derivatives and their potential pharmacological activities, such as anti-inflammatory and coronary dilator effects, highlights the importance of this compound in medicinal chemistry (Omodei-sale & Toja, 1975).
Safety and Hazards
“1-(Cyclopropylmethyl)-3-methylpiperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-methylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRIBHLFZPQASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515971 | |
Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82919-92-4 | |
Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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